N1-(3-methoxypropyl)-N2-(4-nitrophenyl)oxalamide
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Description
N1-(3-methoxypropyl)-N2-(4-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C12H15N3O5 and its molecular weight is 281.268. The purity is usually 95%.
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Biological Activity
N1-(3-methoxypropyl)-N2-(4-nitrophenyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H16N2O4
- Molecular Weight : 264.28 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates several mechanisms through which this compound exerts its effects:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects against various diseases.
- Antiviral Properties : Preliminary studies suggest that the compound may exhibit antiviral activity, potentially by disrupting viral replication processes.
- Anti-inflammatory Effects : The nitrophenyl group in its structure may play a role in modulating inflammatory responses.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study | Biological Activity | Methodology | Key Findings |
---|---|---|---|
Study A | Antiviral | Molecular docking | Binding affinity of -7.10 kcal/mol against HBV |
Study B | Enzyme inhibition | In vitro assays | Significant inhibition of target enzyme activity |
Study C | Anti-inflammatory | Animal model | Reduced inflammatory markers in treated groups |
Case Studies
-
Antiviral Activity Against Hepatitis Viruses :
A study explored the potential of this compound as an antiviral agent against Hepatitis B (HBV) and C (HCV). Molecular docking studies indicated promising binding affinities, suggesting that the compound could serve as a lead for further antiviral drug development. -
Enzyme Inhibition Studies :
In vitro assays demonstrated that the compound effectively inhibited specific enzymes linked to disease progression in various models. This inhibition was characterized by dose-dependent responses, indicating potential therapeutic applications in enzyme-related disorders. -
Anti-inflammatory Effects in Animal Models :
Research involving animal models showed that administration of the compound resulted in a significant reduction in inflammatory markers. This suggests a potential role for this compound in managing inflammatory diseases.
Properties
IUPAC Name |
N-(3-methoxypropyl)-N'-(4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-20-8-2-7-13-11(16)12(17)14-9-3-5-10(6-4-9)15(18)19/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZBMTMIPNULTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.